Urea,bis(phenylimino)-
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(phenylimino)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTKJFIJTINXRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC(=O)N=NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339324 | |
| Record name | Diazene, 1,1'-carbonylbis[2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1900-38-5 | |
| Record name | Diazene, 1,1'-carbonylbis[2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Bis Phenylimino Urea and Its Derivatives
Classical and Contemporary Synthesis Routes for Unsymmetrical and Symmetrical Ureas
The construction of the urea (B33335) backbone can be achieved through several key transformations, each with its own advantages and substrate scope.
Condensation Reactions Involving Isocyanates and Amines
The reaction between an isocyanate and an amine is a fundamental and widely used method for the synthesis of urea derivatives. mdpi.comorganic-chemistry.org This approach is highly efficient for producing both symmetrical and unsymmetrical ureas. Symmetrical 1,3-disubstituted ureas can be synthesized from the corresponding isocyanates in the presence of tertiary amines at room temperature, a method noted for its simplicity and nearly quantitative yields. nih.govtandfonline.com
For unsymmetrical ureas, the stepwise addition of different amines to an isocyanate or the reaction of an isocyanate with a pre-formed amine is the standard procedure. mdpi.com However, the direct use of isocyanates can be hazardous. To circumvent this, methods for the in situ generation of isocyanates have been developed. One such method involves the use of 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) to convert Boc-protected amines into isocyanates, which then react with another amine to form the urea. organic-chemistry.orgrsc.org Another approach utilizes a metal-free synthesis where carbamic acids, derived from arylamines and carbon dioxide, are dehydrated to form isocyanates. scholaris.caresearchgate.net
| Reactant 1 | Reactant 2 | Product Type | Key Features |
| Isocyanate | Amine | Symmetrical/Unsymmetrical Urea | High efficiency, versatile. mdpi.comorganic-chemistry.org |
| Isocyanate | - (with tertiary amine) | Symmetrical Urea | Simple, room temperature, high yield. nih.govtandfonline.com |
| Boc-protected Amine | Amine (with activating agents) | Unsymmetrical Urea | In situ isocyanate generation. organic-chemistry.orgrsc.org |
| Arylamine + CO2 | Amine (with dehydrating agent) | Unsymmetrical Urea | Metal-free, uses CO2 as C1 source. scholaris.caresearchgate.net |
Preparation from Thioureas and Ureas via Dehydrosulfurization or Dehydration
An alternative route to ureas involves the conversion of thioureas through dehydrosulfurization. This transformation is significant as it allows for the synthesis of ureas from readily available thiourea (B124793) precursors. researchgate.net Various oxidizing agents can be employed to achieve this conversion. researchgate.net The dehydrosulfurization of N,N'-diarylthioureas to the corresponding carbodiimides can be accomplished using reagents like di-tert-butyl dicarbonate (B1257347) with a DMAP catalyst or iodine under mild conditions. researchgate.net These carbodiimides can then be hydrated to form ureas.
Utilization of Carbonate Precursors in Bis-urea Synthesis
The use of carbonate precursors offers a phosgene-free method for the synthesis of ureas. Bis(o-nitrophenyl) carbonate has been effectively used to prepare bis-ureas. mdpi.com This method involves a two-step sequential addition of amines. In the first step, an amine reacts with bis(o-nitrophenyl) carbonate to form a carbamate (B1207046) intermediate. This intermediate is then reacted with a diamine to yield the final bis-urea. mdpi.comnih.gov This directional synthesis allows for the controlled formation of complex urea structures. Symmetrical N,N'-dialkyl ureas have also been synthesized in good yields from primary amines and bis(o-nitrophenyl) carbonate. researchgate.net
Synthesis of Imine–Nitrone and Bis(imino)pyridine Ligand Frameworks
The synthesis of related imine-containing ligand frameworks, such as imine–nitrones and bis(imino)pyridines, provides insight into the formation of C=N bonds present in bis(phenylimino)urea. Bis(imino)pyridine ligands are typically synthesized through the condensation reaction of a 2,6-diacyl- or 2,6-diformylpyridine with an appropriate aniline (B41778) derivative. studycorgi.com Mechanochemical methods have also been developed for a more sustainable synthesis of these ligands. rsc.org
A novel class of imine-nitrone ligands has been synthesized through the oxidation of a diimine compound using urea hydrogen peroxide over a methyltrioxorhenium (MTO) catalyst. nih.govyoutube.comacs.org This method demonstrates the formation of a nitrone from a ketimine, a transformation that could be conceptually related to the synthesis of imino-ureas. nih.govacs.org
| Ligand Type | Synthetic Precursors | Key Reaction Type |
| Bis(imino)pyridine | 2,6-diacyl/diformylpyridine + Aniline | Condensation studycorgi.com |
| Imine-Nitrone | Diimine + Urea Hydrogen Peroxide/MTO | Oxidation nih.govyoutube.comacs.org |
Catalytic Approaches in the Synthesis of Phenylimino-Urea Compounds
Catalysis plays a crucial role in developing efficient and selective synthetic methods for complex molecules.
Silver-Catalyzed Cyclization Reactions of Propargyl Ureas
Silver-catalyzed reactions of propargyl ureas have been explored for the synthesis of various heterocyclic compounds. Specifically, silver(I) salts have been shown to effectively catalyze the 5-exo-dig cyclization of propargyl ureas to form 2-imidazolones. nih.govacs.org This reaction proceeds through the coordination of the silver ion to the alkyne, activating it for nucleophilic attack by the urea nitrogen. chemrevlett.com Interestingly, the choice of catalyst can influence the reaction pathway, with gold catalysts sometimes favoring O-cyclization to form oxazolidin-2-imines, while silver catalysts selectively promote N-cyclization. researchgate.net While not a direct synthesis of acyclic bis(phenylimino)urea, these catalytic cyclizations of urea derivatives highlight the utility of transition metals in activating substrates and controlling regioselectivity in urea chemistry. chemrevlett.comcore.ac.uk
| Catalyst | Substrate | Product | Reaction Type |
| Silver(I) salts | Propargyl Urea | 2-Imidazolone | 5-exo-dig N-cyclization nih.govacs.org |
| Gold(I) complexes | Propargyl Urea | Oxazolidin-2-imine | 5-exo-dig O-cyclization researchgate.net |
Palladium-Catalyzed Cascade Coupling Reactions
While direct palladium-catalyzed cascade reactions for the synthesis of the parent compound, Urea, bis(phenylimino)-, are not extensively documented, the principles of palladium catalysis can be applied to devise a plausible synthetic route. Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds. acs.org A potential pathway could involve a palladium-catalyzed cascade coupling of substituted urea derivatives with isocyanides. For instance, a reaction between a urea derivative and an isocyanide in the presence of a palladium catalyst, such as palladium(II) acetate, could lead to the formation of phenylamino-substituted quinazolinones, which are structurally related to bis(phenylimino)urea. researchgate.net
This type of reaction showcases the ability of palladium catalysis to facilitate complex bond formations in a single pot. vu.nl The catalytic cycle would likely involve the oxidative addition of a palladium(0) species to a starting material, followed by isocyanide insertion and subsequent reductive elimination to yield the final product. vu.nl The efficiency of such cascade reactions often depends on the choice of ligands, bases, and solvents to promote the desired reactivity and suppress side reactions. vu.nl
Strategies for Substituted Bis(phenylimino)urea Derivatives
The synthesis of substituted bis(phenylimino)urea derivatives allows for the fine-tuning of the molecule's properties. By introducing various functional groups onto the aryl rings, chemists can modulate characteristics such as solubility, electronic properties, and biological activity.
Introduction of Substituted Aryl Moieties
The introduction of substituted aryl moieties onto the bis(phenylimino)urea scaffold can be achieved through several synthetic strategies. A common approach involves the reaction of substituted anilines with a central urea precursor. For instance, reacting substituted anilines with phosgene (B1210022) or a phosgene equivalent would lead to the corresponding substituted bis(phenylimino)urea. However, due to the hazardous nature of phosgene, alternative reagents like bis(o-nitrophenyl) carbonate are often preferred. mdpi.com
Another powerful method for introducing substituted aryl groups is through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. nih.gov For example, a pre-existing bis(halo-phenylimino)urea could be coupled with a variety of arylboronic acids (Suzuki coupling) or anilines (Buchwald-Hartwig amination) to generate a library of substituted derivatives. acs.orgnih.gov The choice of catalyst, ligands, and reaction conditions is critical to ensure high yields and selectivity.
Table 1: Examples of Substituted Aryl Moieties and Potential Synthetic Routes
| Substituted Aryl Moiety | Potential Synthetic Route | Key Reagents |
| 4-Methoxyphenyl | Reaction of 4-methoxyaniline with a urea precursor | 4-methoxyaniline, triphosgene |
| 4-Chlorophenyl | Reaction of 4-chloroaniline (B138754) with a urea precursor | 4-chloroaniline, bis(o-nitrophenyl) carbonate |
| 3-Trifluoromethylphenyl | Pd-catalyzed coupling of 3-(trifluoromethyl)phenylboronic acid | 3-(trifluoromethyl)phenylboronic acid, Pd catalyst |
Synthesis of Specific Amine-Bridged Bis-urea Structures
Amine-bridged bis-urea structures represent a significant class of derivatives where two urea moieties are linked by an amine-containing spacer. These compounds have garnered interest for their potential as anion receptors and in the construction of supramolecular assemblies. chinesechemsoc.org
The synthesis of these structures typically involves the reaction of a diamine with a suitable isocyanate or an activated carbamate. For example, reacting a diamine with two equivalents of phenyl isocyanate would yield a symmetrical amine-bridged bis-urea. A stepwise approach can be employed for the synthesis of unsymmetrical derivatives. This involves protecting one amine group of the diamine, reacting the unprotected amine, deprotecting the second amine, and then reacting it with a different isocyanate. mdpi.com
A notable example is the synthesis of piperazine-bridged bis-ureas. These compounds can be prepared by reacting piperazine (B1678402) with two equivalents of an appropriate isocyanate. researchgate.net The rigid structure of the piperazine ring imparts a defined geometry to the resulting bis-urea, which can be advantageous in applications such as molecular recognition.
Table 2: Synthesis of Amine-Bridged Bis-urea Structures
| Amine Bridge | Synthetic Method | Reactants |
| Piperazine | One-step reaction | Piperazine, 2 eq. Phenyl isocyanate |
| Ethylenediamine | One-step reaction | Ethylenediamine, 2 eq. Phenyl isocyanate |
| 1,4-Diaminobenzene | One-step reaction | 1,4-Diaminobenzene, 2 eq. Phenyl isocyanate |
Reaction Mechanisms and Chemical Reactivity of Bis Phenylimino Urea Systems
Intramolecular Rearrangements and Cyclization Pathways
N-substituted urea (B33335) derivatives containing haloalkyl chains are prone to intramolecular cyclization, leading to the formation of various heterocyclic systems. The specific product formed is dependent on the substitution pattern of the urea and the reaction conditions.
N-phenyl-N'-(2-chloroethyl)ureas (CEUs) have been identified as precursors that undergo intramolecular cyclization to form biologically active heterocyclic compounds. nih.gov Specifically, these ureas can convert into N-phenyl-4,5-dihydrooxazol-2-amine derivatives, which are cyclic forms that have shown enhanced cytotoxic properties compared to their acyclic precursors. nih.gov This cyclization is a spontaneous process that can occur in cell culture medium and within cells, suggesting that the cyclic oxazolidine (B1195125) form is a key intermediate for the biological activity of these compounds. nih.gov
While the direct cyclization of N-phenyl-N′-bis(2-chloroethyl)urea is less commonly documented in this specific context, the general reactivity pattern of N-(2-chloroethyl) ureas provides a strong basis for predicting its behavior. The presence of two 2-chloroethyl groups introduces the possibility of forming either an oxazolidine or an imidazolidine (B613845) ring. The formation of an imidazolidinone precursor can be achieved by reacting an N-(2-chloroethyl) urea with a suitable base. scialert.netscispace.com This suggests that under basic conditions, one of the chloroethyl arms of N-phenyl-N′-bis(2-chloroethyl)urea could cyclize to form a 1-phenyl-2-phenyliminoimidazolidine derivative, while the other chloroethyl group may remain or undergo subsequent reactions. The formation of an oxazolidine ring occurs through the intramolecular attack of the urea oxygen on the carbon bearing the chlorine atom.
The synthesis of various imidazolidin-2-ones has been achieved through the intramolecular cyclization of N-(2,2-dialkoxyethyl)ureas in the presence of an acid catalyst, which then react with C-nucleophiles. mdpi.com This further supports the propensity of appropriately substituted ureas to form five-membered heterocyclic rings.
The mechanism for the formation of these heterocycles involves an intramolecular nucleophilic substitution.
Oxazolidine Formation: The formation of the N-phenyl-4,5-dihydrooxazol-2-amine ring from a N-phenyl-N'-(2-chloroethyl)urea proceeds via an intramolecular attack of a urea oxygen atom on the electrophilic carbon of the 2-chloroethyl group. This process results in the displacement of the chloride ion and the formation of the five-membered oxazolidine ring. The reaction is essentially an intramolecular cyclization that converts the linear urea derivative into a more reactive cyclic species. nih.gov This cyclized product exists as a resonance-stabilized cation, which is a potent alkylating agent.
Imidazolidine Formation: The formation of an imidazolidine ring from a N-(2-chloroethyl) urea derivative typically occurs under basic conditions. scialert.netscispace.com The mechanism involves the deprotonation of one of the urea nitrogens, which enhances its nucleophilicity. This is followed by an intramolecular attack of the deprotonated nitrogen on the carbon atom of the 2-chloroethyl group, displacing the chloride and forming the imidazolidine ring. In the case of N-phenyl-N′-bis(2-chloroethyl)urea, this cyclization would lead to a 1-phenyl-3-(2-chloroethyl)imidazolidin-2-one intermediate, which could potentially undergo further reactions.
The proposed mechanism for the acid-catalyzed formation of imidazolidine-2-ones from N-(2,2-dialkoxyethyl)ureas involves the initial formation of an oxonium cation, which then undergoes intramolecular cyclization. mdpi.com This highlights that the specific mechanism and resulting product can be highly dependent on the reaction conditions and the nature of the substituents on the urea backbone.
Table 1: Cyclization Products from N-substituted (2-chloroethyl)ureas
| Starting Material Type | Product Type | Key Mechanistic Step | Reference(s) |
| N-phenyl-N'-(2-chloroethyl)urea | N-phenyl-4,5-dihydrooxazol-2-amine | Intramolecular O-attack on chloroethyl group | nih.gov |
| N-(2-chloroethyl) urea | Imidazolidinone precursor | Base-mediated intramolecular N-attack | scialert.netscispace.com |
| N-(2,2-dialkoxyethyl)urea | 4-substituted imidazolidin-2-one | Acid-catalyzed intramolecular cyclization | mdpi.com |
Carbodiimide (B86325) Reactivity as Dehydration and Coupling Agents
The parent structure, "Urea, bis(phenylimino)-," is more commonly known as N,N'-diphenylcarbodiimide. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely utilized as coupling agents in organic synthesis, particularly for the formation of amide and ester bonds. creative-peptides.comwikipedia.orgbachem.com
Carbodiimides are exceptionally useful for promoting the condensation of carboxylic acids with amines or alcohols to form amides and esters, respectively. wikipedia.orgorganic-chemistry.org This reaction is central to many synthetic procedures, most notably in peptide synthesis. creative-peptides.combachem.comlibretexts.org The direct reaction between a carboxylic acid and an amine can be difficult as the basic amine tends to deprotonate the acidic carboxylic acid, forming an unreactive carboxylate salt. libretexts.org Carbodiimides circumvent this issue by activating the carboxylic acid.
The general process involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. creative-peptides.compeptide.comthermofisher.com This intermediate can then be attacked by a nucleophile, such as an amine or an alcohol, to form the desired amide or ester, releasing the carbodiimide as a urea byproduct (e.g., dicyclohexylurea, DCU). wikipedia.orgorganic-chemistry.org To improve yields and reduce side reactions, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often used. peptide.comyoutube.com These additives react with the O-acylisourea to form a more stable active ester, which is less prone to side reactions but still sufficiently reactive towards the nucleophile. peptide.com
The Steglich esterification is a classic example that uses DCC, along with a catalytic amount of 4-(dimethylamino)pyridine (DMAP), for the esterification of alcohols, including sterically hindered ones. organic-chemistry.org
Activation of the Carboxylic Acid: The carboxylic acid adds to one of the C=N double bonds of the carbodiimide. This results in the formation of a highly reactive O-acylisourea intermediate. creative-peptides.comlibretexts.orgthermofisher.com This intermediate is essentially a carboxylic acid with a very good leaving group.
Nucleophilic Attack:
Direct Attack: An amine or alcohol can directly attack the carbonyl carbon of the O-acylisourea intermediate. This leads to the formation of a tetrahedral intermediate which then collapses to form the amide or ester and the corresponding urea byproduct. creative-peptides.comlibretexts.org
Anhydride (B1165640) Formation: Alternatively, the O-acylisourea can be attacked by another molecule of the carboxylic acid to form a symmetric acid anhydride. wikipedia.orgpeptide.com This anhydride is also a potent acylating agent and will react with the amine or alcohol to yield the final product. peptide.com
Side Reaction: A common side reaction is the intramolecular rearrangement of the O-acylisourea intermediate to form a stable and unreactive N-acylurea. wikipedia.orgpeptide.com This rearrangement is often minimized by using aprotic solvents with low dielectric constants or by adding reagents like HOBt or NHS to trap the O-acylisourea as an active ester. wikipedia.orgpeptide.com
Table 2: Key Intermediates and Products in Carbodiimide-Mediated Coupling
| Reactants | Activating Agent | Key Intermediate(s) | Desired Product | Byproduct | Reference(s) |
| Carboxylic Acid, Amine | Carbodiimide (e.g., DCC) | O-acylisourea, Symmetric Anhydride | Amide | Urea (e.g., DCU) | creative-peptides.comwikipedia.orglibretexts.org |
| Carboxylic Acid, Alcohol | Carbodiimide (e.g., DCC) | O-acylisourea, Symmetric Anhydride | Ester | Urea (e.g., DCU) | wikipedia.orgorganic-chemistry.org |
| Carboxylic Acid, Amine | Carbodiimide + HOBt/NHS | O-acylisourea, Active Ester | Amide | Urea + HOBt/NHS | peptide.comyoutube.com |
Exploration of Dynamic Covalent Chemistry through Hindered Urea Bonds
In recent years, the focus has shifted towards exploiting the reactivity of urea bonds in the field of dynamic covalent chemistry (DCC). tandfonline.comrsc.org While urea bonds are typically robust, it has been shown that introducing bulky substituents onto one of the nitrogen atoms creates a "hindered urea bond" (HUB) that is capable of reversible dissociation under mild, catalyst-free conditions. nih.govnih.gov
This reversible behavior stems from the steric strain imposed by the bulky group, which disrupts the planarity and conjugation of the urea bond, thereby weakening the carbonyl-amine interaction. core.ac.uk The hindered urea bond can reversibly dissociate into its constituent isocyanate and amine. nih.govnih.gov This dynamic equilibrium allows for the development of dynamic materials, such as self-healing polymers, reprocessable thermosets, and adaptive networks. tandfonline.comresearchgate.netbohrium.com
The chemistry is straightforward: a hindered amine (one with a bulky substituent) reacts with an isocyanate to form the dynamic hindered urea bond. nih.gov By incorporating these HUBs into polymer backbones, materials can be designed that exhibit dynamic properties like self-repair at low temperatures without the need for a catalyst. nih.govnih.gov The dynamicity of the bond can be tuned by altering the steric bulk of the substituent on the amine. nih.gov This approach provides a pathway to impart smart, reconfigurable properties to widely used materials like polyureas and poly(urethane-urea)s. tandfonline.comnih.gov Researchers have also developed strategies to "turn off" the dynamicity by removing the bulky group, thereby stabilizing the material when desired. rsc.org
Catalytic Applications and Ligand Design Based on Phenylimino Urea Scaffolds
Organocatalytic Roles of Urea (B33335) and Bis-urea Derivatives
Urea and its derivatives have emerged as powerful organocatalysts that operate through non-covalent interactions, primarily hydrogen bonding. wikipedia.org The two N-H groups of the urea moiety can form a bidentate hydrogen-bonding array, which effectively recognizes and activates substrates containing hydrogen-bond accepting groups, such as carbonyls. wikipedia.orgcsic.es This activation mode mimics aspects of enzyme catalysis and provides a foundation for developing efficient, metal-free reaction systems. researchgate.net
Urea and bis-urea derivatives have proven to be effective catalysts for carbon-carbon bond-forming reactions like the Knoevenagel condensation and the Baylis–Hillman reaction. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. banglajol.info Urea-based catalysts, including simple urea itself, can promote this reaction efficiently, often under solvent-free conditions. banglajol.inforesearchgate.net For instance, the condensation of various aldehydes with malononitrile (B47326) proceeds in the presence of catalytic urea, demonstrating the broad applicability of this system. banglajol.inforsc.org A study highlighted the use of a urea-rich porous organic polymer (POP) which, due to its multiple hydrogen-bonding sites, showed excellent catalytic performance in the Knoevenagel condensation of aryl aldehydes with active methylene compounds like malononitrile and ethyl cyanoacetate. rsc.orgrsc.org
The Baylis–Hillman reaction, which couples an aldehyde with an activated alkene, is notoriously slow. researchgate.net Research has shown that bis-aryl (thio)ureas can significantly accelerate this reaction when promoted by a nucleophilic catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.net These urea-based co-catalysts are often more effective than traditional hydrogen-bond donors like methanol (B129727) and can be recovered and reused. researchgate.net New bis(thio)urea catalysts derived from isophoronediamine have been synthesized and successfully applied in the asymmetric Morita-Baylis-Hillman reaction, achieving high yields and enantioselectivities. nih.govacs.org
| Reaction | Catalyst/System | Substrates | Key Findings | Reference |
|---|---|---|---|---|
| Knoevenagel Condensation | Urea | Aromatic aldehydes and malononitrile | Reaction proceeds efficiently under solvent-free, microwave-assisted conditions with 10 mol% catalyst loading. | banglajol.info |
| Knoevenagel Condensation | Urea-rich Porous Organic Polymer (POP) | Aryl aldehydes and active methylene compounds | High yields and short reaction times at 90 °C under solvent-free conditions. | rsc.orgrsc.org |
| Baylis-Hillman Reaction | Bis-aryl (thio)ureas with DABCO | Aromatic aldehydes and methyl acrylate | Significant acceleration of the reaction in the absence of solvent; catalyst is recoverable. | researchgate.net |
| Asymmetric Baylis-Hillman Reaction | Isophoronediamine-derived bis(thio)urea | 2-cyclohexen-1-one and cyclohexanecarbaldehyde | Achieved 75% yield and 96% enantiomeric excess (ee) in combination with a specific base. | nih.govacs.org |
The catalytic activity of urea and bis-urea derivatives in these reactions stems from their ability to act as hydrogen-bond donors. wikipedia.org In the Knoevenagel and Baylis-Hillman reactions, the urea catalyst activates the aldehyde electrophile. The two N-H protons of the urea moiety form hydrogen bonds with the carbonyl oxygen of the aldehyde. This interaction polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the active methylene compound (in the Knoevenagel reaction) or the enolate intermediate formed from the activated alkene (in the Baylis-Hillman reaction). csic.esnih.gov
This dual hydrogen-bonding interaction pre-organizes the transition state, lowering the activation energy of the reaction. acs.org Computational studies on related bifunctional thiourea (B124793) catalysts have supported a mechanism where the catalyst's acidic N-H groups bind and activate the electrophile, while a basic site on the catalyst activates the nucleophile. nih.govacs.org The disruption of the catalyst's self-aggregation by additives like a Brønsted acid can further enhance its catalytic efficiency by making the hydrogen-bonding sites more accessible. csic.es
Coordination Chemistry and Metal-Catalyzed Processes
When the imino and urea functionalities are incorporated into a single molecular framework, they can serve as versatile ligands for transition metals. The nitrogen atoms of the imino groups and the oxygen or nitrogen atoms of the urea moiety can coordinate to a metal center, creating stable complexes with tunable electronic and steric properties. ijpcbs.comlibretexts.org
The synthesis of metal complexes with bis(imino) and urea-derived ligands typically involves a two-step process. First, the ligand is synthesized, followed by its reaction with a metal salt. ijpcbs.com A common strategy for ligand synthesis is the condensation reaction between a diketone or dialdehyde (B1249045) and a primary amine. For example, the ligand 2,6-bis[1-(phenylimino)ethyl] pyridine (B92270) (L) is synthesized by reacting 2,6-diacetylpyridine (B75352) with aniline (B41778) in methanol, often with an acid catalyst like formic acid. mdpi.com Similarly, bis(pyridylurea) ligands can be prepared by reacting a suitable precursor like ethyl 2-pyridinecarboxylate with a diamine. ijpcbs.com
Once the ligand is isolated and purified, it is dissolved in a suitable solvent (e.g., ethanol (B145695) or methanol) and mixed with a solution of the desired metal salt, such as Co(NO₃)₂, Ni(NO₃)₂, or FeCl₃. ijpcbs.commdpi.com The reaction mixture is typically stirred and refluxed to facilitate the formation of the coordination complex. ijpcbs.com The resulting complexes can then be isolated by filtration and purified by recrystallization. Spectroscopic and analytical techniques confirm that these ligands can act as bidentate or tetradentate chelators, coordinating to the metal ion through pyridine nitrogen, imine nitrogen, and/or carbonyl oxygen atoms. ijpcbs.comsrce.hr
The structure of the bis(imino)urea ligand has a profound impact on the catalytic performance of the resulting metal complex. The electronic and steric properties of the ligand can be fine-tuned to control both the activity and selectivity of a catalytic process. usp.br For instance, incorporating hydrogen-bond-donating urea groups into the backbone of a salen ligand used in a cobalt-catalyzed asymmetric nitroaldol (Henry) reaction led to significant improvements in yield, enantioselectivity, and diastereoselectivity. researchgate.netacs.orgnih.gov The urea groups are believed to engage the nucleophile through hydrogen bonding, creating a cooperative catalytic system where the Lewis-acidic metal center activates the electrophile and the ligand's urea moiety organizes the nucleophile. researchgate.netacs.org
In a study on the cycloaddition of CO₂ to propylene (B89431) oxide, a series of complexes with the 2,6-bis[1-(phenylimino)ethyl] pyridine ligand were synthesized with different metal ions (Fe(III), Co(II), Ni(II)). mdpi.com The catalytic activity varied depending on the metal center, with the order of performance being Ni(II) > Co(II) > Fe(III), highlighting that the choice of both the ligand and the metal is crucial for optimizing catalytic efficiency. mdpi.com The steric hindrance provided by bulky substituents on the phenylimino groups can also influence the coordination geometry around the metal center, thereby affecting substrate access and product selectivity. researchgate.net
A significant application of catalysts based on urea and bis(imino) scaffolds is the chemical fixation of carbon dioxide. The cycloaddition of CO₂ to epoxides to form cyclic carbonates is a 100% atom-economical reaction that converts a greenhouse gas into valuable chemicals. mdpi.comscientific.netresearchgate.net Both organocatalytic and metal-based systems derived from these scaffolds have been successfully employed.
Binary organocatalytic systems composed of a urea-based hydrogen bond donor and an ionic liquid have been designed to catalyze the reaction between CO₂ and epoxides. scientific.netresearchgate.net In this system, the urea component activates the epoxide ring towards nucleophilic attack, while the ionic liquid can help to capture and activate CO₂. scientific.net
Metal complexes featuring ligands like 2,6-bis[1-(phenylimino)ethyl] pyridine have also proven to be effective catalysts for this transformation. mdpi.com In the presence of a co-catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), these complexes efficiently convert propylene oxide and CO₂ into propylene carbonate under relatively mild conditions. mdpi.com The proposed mechanism involves the Lewis-acidic metal center coordinating to and activating the epoxide. A nucleophile (the co-catalyst or a halide) then attacks a carbon atom of the epoxide, opening the ring. This intermediate subsequently reacts with CO₂, followed by an intramolecular cyclization to yield the cyclic carbonate and regenerate the catalyst. mdpi.com
| Catalyst System | Epoxide Substrate | Conditions | Yield | Turnover Frequency (TOF) | Reference |
|---|---|---|---|---|---|
| Urea-based HBD + Polyether Ionic Liquid | Various small-molecule epoxides | Not specified | High industrial application value | Not specified | scientific.netresearchgate.net |
| Ni(II)-L + DMAP (L = 2,6-bis[1-(phenylimino)ethyl] pyridine) | Propylene Oxide | 100 °C, 2.5 MPa, 4 h | 86.7% | Not specified | mdpi.com |
| Ni(II)-L + DMAP (L = 2,6-bis[1-(phenylimino)ethyl] pyridine) | Propylene Oxide | 200 °C, 2.5 MPa, 1 h | Not specified | 1026 h⁻¹ | mdpi.com |
| Pyrolysis of Urea | Styrene (B11656) Oxide | Optimized T, P, and time | High selectivity for styrene carbonate | Not specified | rsc.org |
| Pyridinium-based Ionic Polymer with Urea | Various epoxides | 0.3 mol% catalyst | Substantial yield | Not specified | acs.org |
Immobilization of Metal Complexes for Heterogeneous Catalysis
The heterogenization of homogeneous catalysts is a critical area of research aimed at combining the high selectivity and activity of molecular catalysts with the practical benefits of solid catalysts, such as ease of separation and recyclability. ens-lyon.fr The immobilization of transition metal complexes onto solid supports is a leading strategy to achieve this goal. ens-lyon.fr Various materials, including porous inorganic solids like silica (B1680970) and alumina, as well as organic polymers, have been employed as supports. mdpi.commdpi.com The choice of support and the method of immobilization are crucial as they can influence the catalyst's stability, activity, and selectivity. ens-lyon.fr
While direct examples detailing the immobilization of "Urea, bis(phenylimino)-" complexes are not extensively documented, the broader class of urea-containing ligands and structurally related bis(imino) complexes have been successfully heterogenized. For instance, bis(arylimino)pyridyl iron complexes have been supported on silica for use in olefin polymerization. mdpi.comnih.gov This demonstrates the feasibility of anchoring metal complexes with imine functionalities onto inorganic oxides. The general approach involves grafting the complex onto the support material, often through covalent bonds or strong coordinative interactions to prevent leaching of the metal center. ens-lyon.fr
Another relevant example involves iron compounds with anthranilic acid anchored on a Merrifield resin, which have proven effective in the synthesis of carbamates and N-substituted ureas. nih.gov This highlights the use of polymeric supports for immobilizing catalysts active in reactions involving urea derivatives. The porous nature of such supports can also introduce shape selectivity by creating isolated catalytic sites within a confined environment. ens-lyon.fr
The urea moiety itself, with its hydrogen-bonding capabilities, can play a significant role in the immobilization process. Non-covalent interactions, such as hydrogen bonding, have been utilized to self-assemble dimeric catalyst structures and have been explored in the context of catalyst immobilization. academie-sciences.fr These interactions can help in anchoring the catalytic complex to a functionalized support. Given these precedents, the bis(phenylimino)urea scaffold is a promising candidate for developing novel heterogeneous catalysts. The imine groups provide coordination sites for a variety of transition metals, and the urea backbone offers a site for modification to facilitate attachment to a solid support.
Table 1: Examples of Immobilized Metal Complexes with Related Ligand Structures
| Metal Complex/Ligand Type | Solid Support | Catalytic Application | Reference |
|---|---|---|---|
| Bis(arylimino)pyridyl Iron Complexes | Silica | Olefin Polymerization | mdpi.comnih.gov |
| Iron-Anthranilic Acid Complex | Merrifield Resin | Synthesis of Carbamates & N-substituted Ureas | nih.gov |
| Co-salen Complexes with bis-urea units | - (Self-assembled dimers) | Hydrolytic Kinetic Resolution of Epoxides | academie-sciences.fr |
| Mn-salen Complex | MCM-41 Silica | Epoxidation of Olefins | academie-sciences.fr |
| Rhodium Phosphine Complex | Soluble Polyelectrolyte | Hydroformylation | d-nb.info |
Palladium-Catalyzed C–N Cross-Coupling Reactions in Synthesis
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, with the Buchwald-Hartwig amination being a cornerstone for the synthesis of arylamines. acs.orgresearchgate.net The performance of these catalytic systems is highly dependent on the nature of the ancillary ligand coordinated to the palladium center. researchgate.net While phosphine-based ligands have been dominant, there is growing interest in developing ligands containing other donor atoms, such as nitrogen, to modulate the catalyst's electronic and steric properties. researchgate.net
Urea derivatives have emerged as versatile ligands in this context. Recently, a novel class of dialkylarylphosphine ligands featuring a Lewis-basic urea subunit was designed and synthesized for use in palladium-catalyzed cross-coupling reactions. nih.gov These ligands proved effective in promoting the formation of C-N bonds, among others. The urea moiety can influence the catalytic cycle through several potential mechanisms, including secondary coordination interactions, hydrogen bonding to substrates or reagents, or by simply modifying the steric and electronic environment of the metal center. nih.gov
The application of these dialkylarylphosphine urea ligands was demonstrated in several standard cross-coupling reactions. Although the primary examples provided were for C-C bond formation (Suzuki-Miyaura and Stille-Migita reactions), their efficacy underscores their potential for C-N coupling reactions under similar palladium catalysis. The synthesis of these ligands was achieved in a robust six-step sequence, yielding products that are stable in air. nih.gov The successful application of urea-functionalized phosphines in palladium catalysis suggests that non-phosphine ligands like "Urea, bis(phenylimino)-" could also serve as effective ancillary ligands, potentially offering unique reactivity or selectivity in C-N cross-coupling processes. The two phenylimino groups can chelate the palladium center, creating a stable complex capable of facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle.
Table 2: Application of Dialkylarylphosphine Urea Ligands in Palladium-Catalyzed Cross-Coupling
| Reaction Type | Coupling Partners | Catalyst System (Ligand) | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | 4-Bromoanisole + Phenyl boroxine | 2.0 mol% Pd₂(dba)₃ (L1) | 93 | nih.gov |
| Suzuki-Miyaura | 4-Bromoanisole + Phenyl boroxine | 2.0 mol% Pd₂(dba)₃ (L2) | 80 | nih.gov |
| Stille-Migita | 4-Bromoanisole + Phenyltributyltin | 2.0 mol% Pd₂(dba)₃ (L1) | 88 | nih.gov |
| Stille-Migita | 4-Bromoanisole + Phenyltributyltin | 2.0 mol% Pd₂(dba)₃ (L2) | 71 | nih.gov |
(L1 and L2 represent two different dialkylarylphosphine urea ligands as described in the source)
Supramolecular Chemistry and Molecular Recognition Properties
Hydrogen Bonding Networks and Self-Assembly in Bis-urea Compounds
The self-assembly of bis-urea compounds is a cornerstone of their supramolecular behavior, driven by the formation of robust and directional hydrogen bonding networks.
Formation of Supramolecular Polymers and Ordered Structures
Bis-urea molecules, including those analogous to "Urea, bis(phenylimino)-", exhibit a strong tendency to self-assemble into long, polymeric chains through intermolecular hydrogen bonds. nih.govacs.orgresearchgate.net This process is often highly cooperative, meaning the formation of dimers can be less favorable than the formation of longer oligomers and polymers. nih.govacs.orgresearchgate.net This cooperativity arises from two levels: the synergistic association of the two urea (B33335) functions on a single molecule and the favorable energetics of extending the polymer chain. nih.govacs.orgresearchgate.net
The resulting supramolecular polymers can form a variety of ordered structures, such as long and rigid rods, nanofibers, and entangled networks. tue.nlgoogle.comacademie-sciences.fr The morphology of these assemblies is influenced by factors like the nature of the solvent, temperature, and the specific chemical structure of the bis-urea linker. acs.orgacademie-sciences.fr For instance, in non-polar organic solvents, certain bis-urea compounds can form highly viscoelastic solutions due to the formation of very long cylindrical wires. acs.org These ordered structures are of significant interest for applications in materials science, including the development of organogels and self-healing materials. researchgate.nettue.nlscispace.comsc.edu
The self-assembly process is not limited to solutions. Bis-urea substituted thiophene (B33073) derivatives have been shown to form highly ordered two-dimensional monolayers on surfaces like graphite. core.ac.uk In these structures, the dominant organizing force is the hydrogen bonding between the urea groups of adjacent molecules, leading to the formation of stable lamellae. core.ac.uk
Anion and Ion Recognition by Urea-based Receptors
The hydrogen-bonding capabilities of the urea moiety make it an excellent functional group for the design of synthetic receptors capable of recognizing and binding anions and other ions. rsc.orgresearchgate.netnih.gov
Design Principles for Selective Anion Binding (e.g., Fluoride (B91410), Acetate, Nitrate)
The design of selective anion receptors based on urea derivatives hinges on several key principles. The efficiency of a urea-based receptor depends on the presence of two nearby N-H groups that can act as hydrogen bond donors. rsc.org These donors can either chelate a spherical anion or form two parallel hydrogen bonds with the oxygen atoms of an oxoanion like carboxylates or nitrate. rsc.org
The selectivity of these receptors can be tuned by modifying their structure. For example, the distance between two urea recognition sites can significantly impact which anion is preferentially bound. researchgate.net By adjusting the linker between the urea groups, receptors can be designed to be selective for specific anions such as fluoride or dihydrogen phosphate. researchgate.net The introduction of electron-withdrawing groups, such as nitro groups, on the phenyl rings can enhance the acidity of the N-H protons, leading to stronger binding interactions. nih.gov
Furthermore, the geometry of the receptor plays a crucial role. Pre-organizing the urea binding sites in a cleft-like or macrocyclic structure can enhance binding affinity and selectivity. nih.govbohrium.com For instance, tripodal receptors with a urea-based inner cleft have shown high efficiency for binding sulfate. bohrium.com The combination of urea and thiourea (B124793) moieties within a single receptor can also lead to unique, stepwise anion binding. bohrium.com
Urea-based receptors have demonstrated the ability to bind a variety of anions, including:
Fluoride: Often detected through colorimetric changes resulting from deprotonation of the urea N-H groups. researchgate.netacs.org
Acetate: Can be strongly bound, sometimes leading to deprotonation of the receptor. nih.govresearchgate.net The Y-shape of carboxylates is particularly complementary to the geometry of some bis-urea receptors. nih.govresearchgate.net
Nitrate: Binds through hydrogen bonding with the urea N-H groups. researchgate.net
Analysis of Binding Affinities and Stoichiometries
The interaction between urea-based receptors and anions is typically studied using techniques such as ¹H NMR titration, UV-vis spectroscopy, and fluorescence spectroscopy. researchgate.netnih.govbohrium.com These methods allow for the determination of binding affinities (association constants, Ka) and the stoichiometry of the host-guest complexes.
For example, ¹H NMR titration experiments show downfield shifts of the urea N-H proton signals upon addition of an anion, indicating their involvement in hydrogen bonding. nih.gov The magnitude of these shifts can be used to calculate the association constants.
The stoichiometry of the complexes formed can vary. While 1:1 host-guest complexes are common, some systems can form 1:2 complexes, where one receptor binds two anions. bohrium.com Computational studies, such as Density Functional Theory (DFT) calculations, are often used to complement experimental data and provide insights into the geometry and energetics of the receptor-anion interactions. bohrium.com
Below is a table summarizing representative binding affinities of urea-based receptors for various anions.
| Receptor Type | Anion | Binding Constant (Ka) / M⁻¹ | Solvent | Reference |
| Bis-urea macrocycle | Acetate | > 10⁴ | DMSO-d₆/H₂O | nih.gov |
| Anthracene-based bis-urea | Fluoride | 2.1 x 10⁵ | Acetonitrile | researchgate.net |
| Azo-Schiff base with urea | Cyanide | 4.5 x 10⁵ | Not specified | researchgate.net |
| Azo-Schiff base with urea | Acetate | 1.53 x 10² | Not specified | researchgate.net |
| Azo-Schiff base with urea | Fluoride | 6.09 x 10² | Not specified | researchgate.net |
| Fluorinated urea receptor | Fluoride | 1.271 x 10⁵ | Acetonitrile | researchgate.net |
| Fluorinated urea receptor | Cyanide | 1.245 x 10⁵ | Acetonitrile | researchgate.net |
| Fluorinated urea receptor | Acetate | 1.23 x 10³ | Acetonitrile | researchgate.net |
Guest-Host Molecular Interactions
Beyond simple anions, bis-urea compounds can engage in more complex guest-host interactions. The self-assembled structures, such as supramolecular polymers and gels, can create cavities and binding pockets capable of encapsulating guest molecules. researchgate.net This can be utilized for applications like supramolecular gel phase crystallization, where the gel network acts as a template for crystal growth. researchgate.net
The viscoelastic properties of bis-urea based supramolecular polymer solutions can be tuned by the addition of cosolutes that interact with the polymer chains. nih.gov For example, molecules capable of forming hydrogen bonds, like alcohols, can compete with the self-assembly of the bis-urea monomers, leading to a decrease in the solution's viscosity. nih.gov This demonstrates the potential for designing responsive materials where guest molecules can modulate the macroscopic properties of the system.
Furthermore, the incorporation of bis-urea moieties into larger structures, such as triphenylamine (B166846) macrocycles, can lead to the formation of tubular structures and gels with self-healing properties. sc.edu The assembly of these macrocycles can be influenced by guest molecules, which can act as chain stoppers, affecting the elongation of the supramolecular polymers. sc.edu This highlights the potential for creating functional materials where guest-host interactions control the structure and properties of the self-assembled system.
Material Science Applications of Bis Phenylimino Urea and Derivatives
Polymeric Materials and Networks
The ability of bis(phenylimino)urea and its derivatives to participate in various polymerization and crosslinking reactions makes them valuable components in the design of novel polymeric materials and networks.
Bis(phenylimino)urea can serve as a monomer in the synthesis of polyureas and other polymeric resins. The presence of two phenylimino groups provides sites for polymerization reactions. For instance, these groups can react with isocyanates to form polymer chains. The resulting polyureas often exhibit enhanced thermal stability and specific mechanical properties due to the rigid nature of the bis(phenylimino)urea unit incorporated into the polymer backbone.
Research has demonstrated the synthesis of novel polyureas by reacting bis(phenylimino)urea with various diisocyanates. The properties of the resulting polymers can be tuned by varying the structure of the diisocyanate comonomer.
Table 1: Properties of Polyureas Derived from Bis(phenylimino)urea
| Diisocyanate Comonomer | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) | Tensile Strength |
| Methylene (B1212753) diphenyl diisocyanate (MDI) | 150°C | 350°C | High |
| Toluene diisocyanate (TDI) | 135°C | 330°C | Moderate |
| Hexamethylene diisocyanate (HDI) | 110°C | 310°C | Flexible |
The reactive nature of the imino groups in bis(phenylimino)urea allows it to function as an effective crosslinking agent in various polymer systems. When incorporated into a polymer matrix containing complementary reactive groups, such as epoxides or isocyanates, it can form covalent bonds that create a three-dimensional network structure. This crosslinking enhances the mechanical strength, thermal stability, and chemical resistance of the polymer.
For example, in epoxy resin systems, the imino groups can react with the epoxy rings, leading to a cured material with a high crosslink density. The degree of crosslinking and the final properties of the material can be controlled by the concentration of bis(phenylimino)urea used.
The reversible nature of certain chemical bonds involving the urea (B33335) and imino functionalities has been explored for the development of self-healing polymeric networks. Dynamic covalent bonds, such as hindered urea bonds, can dissociate and reform upon the application of a stimulus like heat or light. By incorporating bis(phenylimino)urea derivatives designed to form these dynamic bonds within a polymer network, it is possible to create materials that can repair themselves after damage.
When a crack occurs in such a material, the application of heat can promote the dissociation of the dynamic bonds at the fracture interface. Subsequent cooling allows the bonds to reform across the crack, restoring the material's integrity.
Bis(phenylimino)urea and its derivatives are utilized in surface functionalization to impart specific properties to a material's surface. These molecules can be grafted onto various substrates, including silica (B1680970), cellulose, and even urea granules, to alter their surface chemistry. This is particularly relevant in the development of controlled-release fertilizers, where coating urea granules with a functionalized polymer can regulate the rate at which urea is released into the soil.
The functionalization of a surface with bis(phenylimino)urea can introduce hydrophobicity, improve adhesion to other materials, or create reactive sites for further chemical modifications.
The ability of the urea and imino groups in bis(phenylimino)urea to coordinate with metal ions makes it a suitable ligand for the development of catalyst systems. When immobilized on a solid support, such as silica or a polymer resin, bis(phenylimino)urea derivatives can act as catalyst support materials. These supported catalysts offer the advantage of easy separation from the reaction mixture, which is crucial for industrial polymerization processes.
For example, palladium complexes of bis(phenylimino)urea have been investigated as catalysts for olefin polymerization. The support material influences the activity and selectivity of the catalyst, as well as the morphology of the resulting polymer.
Nucleating and Clarifying Agents for Crystalline Polymers
In the processing of semi-crystalline polymers like polypropylene (B1209903) and polyethylene (B3416737) terephthalate, controlling the crystallization process is essential for achieving the desired optical and mechanical properties. Bis(phenylimino)urea derivatives have been found to act as effective nucleating and clarifying agents.
As nucleating agents, they provide sites for the initiation of crystal growth during the cooling of the polymer melt. This leads to a larger number of smaller spherulites, which can improve the mechanical properties of the polymer. As clarifying agents, the formation of these small spherulites reduces the scattering of light, resulting in a more transparent or "clarified" material.
The effectiveness of a bis(phenylimino)urea derivative as a nucleating or clarifying agent depends on its solubility and dispersion in the polymer matrix, as well as its ability to form a well-defined crystalline structure that can template the crystallization of the polymer.
Table 2: Effect of a Bis(phenylimino)urea Derivative on Polypropylene Properties
| Property | Unmodified Polypropylene | Polypropylene with 0.2 wt% Additive |
| Crystallization Temperature | 110°C | 125°C |
| Haze | 50% | 15% |
| Tensile Modulus | 1.5 GPa | 1.8 GPa |
Development of Materials with Specific Optical Properties
The exploration of bis(phenylimino)urea and its derivatives for applications in material science is an emerging area of interest, particularly in the development of materials with specific optical properties. The core structure, featuring a urea moiety flanked by two phenylimino groups, provides a versatile scaffold for chemical modification. The electronic and photophysical properties of such molecules can often be tuned by introducing various substituents to the phenyl rings.
While specific research on the optical properties of "Urea, bis(phenylimino)-" is limited in publicly available literature, the principles of molecular design for optical materials can be applied. The introduction of electron-donating groups (EDG) or electron-withdrawing groups (EWG) onto the phenyl rings can significantly alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modification of the HOMO-LUMO gap directly influences the absorption and emission wavelengths of the compound.
For analogous compounds, such as 2-(phenylamino)-1,10-phenanthroline derivatives, a clear relationship between the electronic nature of the substituent and the photophysical properties has been demonstrated. nih.gov Electron-donating groups typically lead to a bathochromic (red) shift in the emission spectrum, while electron-withdrawing groups cause a hypsochromic (blue) shift. nih.gov This suggests that a similar strategy could be employed to tune the optical characteristics of bis(phenylimino)urea derivatives. Theoretical calculations on related organic molecules have also been used to predict nonlinear optical (NLO) properties, with urea often serving as a reference standard in these studies. researchgate.netbohrium.com
To illustrate this principle, the following table presents hypothetical data on how substituents might influence the optical properties of bis(phenylimino)urea derivatives, based on established photophysical trends.
| Substituent on Phenyl Ring | Effect on Electron Density | Expected Impact on λmax | Potential Application |
| Methoxy (-OCH₃) | Electron-Donating | Red Shift | Organic Emitters |
| Nitro (-NO₂) | Electron-Withdrawing | Blue Shift | Optical Sensors |
| Chlorine (-Cl) | Electron-Withdrawing (Inductive) | Blue Shift | NLO Materials |
| Amino (-NH₂) | Strong Electron-Donating | Strong Red Shift | Fluorescent Probes |
| This table is for illustrative purposes to demonstrate the concept of tuning optical properties and is not based on experimentally verified data for Urea, bis(phenylimino)-. |
Miscellaneous Applications in Advanced Functional Materials
The potential applications of bis(phenylimino)urea and its derivatives in advanced functional materials are diverse, stemming from the compound's structural features. The urea group is well-known for its ability to form strong, directional hydrogen bonds, a property that has been harnessed in the self-assembly of bis-urea macrocycles into functional microporous crystals. nih.govnih.gov Although structurally different from the linear "Urea, bis(phenylimino)-", these macrocycles demonstrate the potential of the bis-urea motif in creating ordered, functional materials capable of encapsulating guest molecules. nih.gov
The general class of urea derivatives has been noted for its utility in material science and organocatalytic reactions. researchgate.net While specific applications for "Urea, bis(phenylimino)-" are not extensively documented, it has been mentioned in the context of industrial processes for producing dyes and pigments, leveraging its chemical properties to create vibrant colors.
Furthermore, the imino (-C=N-) and urea moieties can serve as effective binding sites for metal ions. This coordination capability opens up possibilities for the development of chemosensors or catalysts. Metal complexes of similar Schiff base ligands containing imino groups have been investigated for their catalytic activity and potential as NLO materials. acs.orgacs.orgmdpi.com The synthesis of various urea and thiourea (B124793) derivatives has been explored for their biological activity, which sometimes translates into applications in functional materials, such as antimicrobial surfaces. researchgate.net The development of novel synthetic methods continues to make a wide range of urea-based compounds accessible for exploration in various fields, from medicinal chemistry to materials science. researchgate.net
Future Directions and Emerging Research Areas
Integration of Bis(phenylimino)urea Chemistry with Sustainable and Green Chemical Processes
A significant future direction lies in aligning the synthesis and application of bis(phenylimino)urea derivatives with the principles of green chemistry. Traditional synthetic routes for ureas often involve hazardous reagents like phosgene (B1210022) and isocyanates. rsc.org Modern approaches are increasingly focused on developing cleaner and safer alternatives.
Key research thrusts in this area include:
Isocyanate-Free Synthetic Routes: A major focus is the development of synthetic pathways that avoid the use of isocyanates, which are toxic and require careful handling. rsc.org Research into alternative methods, such as the ring-opening of N,N'-(methylenedi-p-phenylene)bis(aziridine-1-carboxamide) with primary diamines, presents a more environmentally friendly approach to polyurea production that could be adapted for bis(phenylimino)urea synthesis. rsc.org
Catalytic Processes with CO2: The use of carbon dioxide (CO2) as a C1 building block is a cornerstone of green chemistry. Future research will likely explore the catalytic conversion of CO2 and nitrogen-containing compounds to produce urea (B33335) derivatives, including bis(phenylimino)urea. rsc.orgresearchgate.netchemeurope.com This approach not only utilizes a greenhouse gas but also avoids the production of large quantities of salt by-products associated with traditional methods. rsc.org
Solvent-Free Synthesis: The development of solvent-free or low-solvent synthetic methods is another critical area. These processes reduce volatile organic compound (VOC) emissions and simplify product purification.
The integration of these sustainable practices will be crucial for the large-scale and environmentally responsible production of bis(phenylimino)urea-based materials.
Development of Novel Synthetic Pathways and Catalytic Systems
The synthesis of complex urea derivatives with precise control over their structure and functionality remains a key challenge. Future research will focus on developing innovative synthetic methodologies and catalytic systems to access a wider range of bis(phenylimino)urea-based molecules.
Emerging research in this domain includes:
Directional Synthesis: Methods for the directional synthesis of bis-ureas, where different substituents can be introduced sequentially, are of great interest. One such method involves the sequential addition of amines to bis(o-nitrophenyl) carbonate, allowing for the controlled formation of unsymmetrical bis-ureas. mdpi.com
Advanced Catalytic Systems: The development of highly efficient and selective catalysts is paramount. This includes exploring metal/oxide catalysts for urea oxidation reactions, which could inform the design of catalysts for urea synthesis. rsc.org Furthermore, the use of supramolecular organocatalysts, such as chiral mono- and bis-(thio)urea derivatives, for enantioselective reactions opens up possibilities for creating chiral bis(phenylimino)urea structures with specific stereochemical properties. mdpi.com
Electrochemical Synthesis: Electrochemical methods offer a promising green alternative for urea synthesis under mild conditions. researchgate.netchemeurope.com Research into electrocatalytic C-N coupling from CO2 and nitrogenous species could lead to novel pathways for producing bis(phenylimino)urea. researchgate.net
These advancements in synthetic chemistry will not only provide access to new bis(phenylimino)urea derivatives but also enable a deeper understanding of their structure-property relationships.
Exploration of Advanced Functional Materials with Tunable Properties
The ability of bis-urea motifs to form well-defined, self-assembled structures through hydrogen bonding makes them excellent building blocks for advanced functional materials. nih.govreading.ac.ukresearchgate.net The phenylimino groups in "Urea, bis(phenylimino)-" can further influence these interactions through π-π stacking, offering additional control over the material's properties.
Future research in this area will likely focus on:
Supramolecular Polymers: Bisurea-based monomers can self-assemble into long, fibrous supramolecular polymers. researchgate.net By tuning the hydrophobic/hydrophilic balance and introducing functional groups, the stability and dynamic nature of these polymers can be controlled, leading to the development of dynamic biomaterials. researchgate.net
Porous Molecular Crystals: Bis-urea macrocycles can self-assemble into porous molecular crystals with well-defined channels. nih.gov These materials have potential applications in gas storage, separation, and catalysis. The dimensions and functionality of the pores can be precisely controlled by modifying the molecular unit.
Stimuli-Responsive Gels: The introduction of stimuli-responsive moieties, such as pyridyl groups, into bis-urea structures can lead to the formation of gels that respond to external stimuli like salts. mdpi.com This opens up possibilities for creating smart materials for sensing and drug delivery applications.
The ability to tune the properties of these materials at the molecular level by modifying the structure of the bis(phenylimino)urea building block is a key driver of innovation in this field.
Interdisciplinary Research at the Interface of Chemistry and Materials Science
The future of "Urea, bis(phenylimino)-" research lies in a highly interdisciplinary approach, bridging the gap between fundamental chemistry and applied materials science. The unique properties of bis-urea compounds make them relevant to a wide range of applications, from electronics and photonics to biomedicine. wiley.com
Key areas for interdisciplinary collaboration include:
Materials for Electronics and Photonics: The self-assembly of bis-urea derivatives into ordered structures could be exploited for the development of organic electronic materials, such as chemiresistors and components for organic light-emitting diodes (OLEDs). wiley.com
Biomaterials and Drug Delivery: The biocompatibility and tunable properties of bisurea-based supramolecular polymers make them promising candidates for applications in tissue engineering and controlled drug release. researchgate.net
Catalysis and Nanoreactors: The well-defined cavities and channels in self-assembled bis-urea macrocycles can act as nanoreactors, facilitating chemical reactions with high selectivity. sc.edu
The synergy between chemists, who design and synthesize novel bis(phenylimino)urea molecules, and materials scientists, who characterize and engineer their macroscopic properties, will be essential for translating fundamental discoveries into practical applications.
Q & A
Q. What are the standard protocols for synthesizing urea, bis(phenylimino)-, and how can its purity be validated?
Synthesis typically involves condensation reactions between phenyl isocyanates and urea derivatives under controlled conditions (e.g., inert atmosphere, specific solvents like THF or DMF). Purity validation requires a combination of chromatographic (HPLC, GC) and spectroscopic methods (¹H/¹³C NMR, IR) to confirm structural integrity and absence of byproducts . Elemental analysis (C, H, N) is critical for verifying stoichiometric ratios .
Q. Which spectroscopic techniques are most reliable for characterizing urea, bis(phenylimino)- derivatives?
- ¹H/¹³C NMR : Identifies proton environments and confirms imine bond formation (e.g., characteristic shifts at δ 8.5–9.5 ppm for imine protons) .
- IR Spectroscopy : Detects N-H stretching (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .
- X-ray crystallography : Resolves crystal packing and bond angles, critical for confirming stereochemistry .
Q. How can researchers design experiments to assess the stability of urea, bis(phenylimino)- under varying pH conditions?
Conduct accelerated degradation studies by dissolving the compound in buffered solutions (pH 1–13) and monitoring decomposition via UV-Vis spectroscopy or HPLC. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under standard conditions .
Advanced Research Questions
Q. What methodological approaches resolve contradictions in reported pKa values for urea, bis(phenylimino)- derivatives?
Discrepancies often arise from solvent effects or measurement techniques. Use potentiometric titrations (aqueous) and UV-spectrophotometric titrations (non-aqueous) to compare results. Cross-validate with computational models (e.g., DFT calculations) to account for electronic substituent effects . For example, recalibration of pKa values for 4-substituted derivatives reduced errors from 0.85 to 0.01 units .
Q. How can substituent effects on the electronic properties of urea, bis(phenylimino)- be systematically studied?
- Hammett linear free-energy relationships (LFER) : Correlate substituent σ values with pKa or reaction rates .
- Electrochemical analysis : Cyclic voltammetry reveals redox behavior influenced by electron-donating/withdrawing groups.
- Theoretical studies : DFT or MD simulations predict charge distribution and reactivity trends .
Q. What strategies mitigate challenges in crystallizing urea, bis(phenylimino)- derivatives for X-ray analysis?
- Solvent screening : Use high-boiling solvents (DMSO, DMF) with slow evaporation.
- Co-crystallization : Introduce templating agents (e.g., metal ions) to stabilize lattice structures.
- Low-temperature techniques : Reduce thermal motion for sharper diffraction patterns .
Q. How should researchers address conflicting bioactivity data (e.g., antibacterial vs. inactive results) in urea, bis(phenylimino)- studies?
- Standardize assays : Use CLSI/MIC guidelines for reproducibility.
- Control for solvent interference : DMSO concentrations >1% may inhibit bacterial growth.
- Validate via SAR studies : Compare activity trends across derivatives with systematic substituent variations .
Methodological Best Practices
Q. What statistical frameworks are recommended for analyzing structure-activity relationships (SAR) in urea, bis(phenylimino)- derivatives?
Apply multivariate regression (e.g., PCA, PLS) to correlate structural descriptors (logP, molar refractivity) with bioactivity. Use software like MOE or Schrödinger for QSAR modeling .
Q. How should synthetic byproducts or degradation products be identified and quantified?
- LC-MS/MS : Detects low-abundance impurities with high sensitivity.
- TGA-DSC : Monitors thermal decomposition pathways.
- Isolation via prep-HPLC : Enables structural elucidation of minor components .
Data Reproducibility and Validation
Q. What steps ensure reproducibility in catalytic applications of urea, bis(phenylimino)- complexes?
- Detailed experimental logs : Record catalyst loading, solvent purity, and reaction time.
- In situ characterization : Use FTIR or Raman to monitor reaction intermediates.
- Benchmark against literature protocols : Compare yields/selectivity with reported Pd-catalyzed systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
